BenchChemオンラインストアへようこそ!

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol

PRMT5 inhibitor competitive fluorescence polarization methyltransferase

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol (CAS 1279206-66-4; molecular formula C₁₂H₂₀N₄O₂; molecular weight 252.31 g/mol) is a synthetic small molecule bearing a 2-morpholinopyrimidine core linked via a methylamino bridge to a propan-2-ol group. It is catalogued by multiple research-chemical suppliers, typically at ≥97% purity.

Molecular Formula C12H20N4O2
Molecular Weight 252.31 g/mol
Cat. No. B15058534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol
Molecular FormulaC12H20N4O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(CNCC1=CN=C(N=C1)N2CCOCC2)O
InChIInChI=1S/C12H20N4O2/c1-10(17)6-13-7-11-8-14-12(15-9-11)16-2-4-18-5-3-16/h8-10,13,17H,2-7H2,1H3
InChIKeyPJNYEERBUAROTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol: Chemical Identity, Supplier Landscape, and Structural Baselines for Procurement


1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol (CAS 1279206-66-4; molecular formula C₁₂H₂₀N₄O₂; molecular weight 252.31 g/mol) is a synthetic small molecule bearing a 2-morpholinopyrimidine core linked via a methylamino bridge to a propan-2-ol group [1]. It is catalogued by multiple research-chemical suppliers, typically at ≥97% purity . The compound is structurally related to morpholinopyrimidine-based kinase inhibitor scaffolds and has been referenced in patent filings as an intermediate within PRMT5 (protein arginine N-methyltransferase 5) inhibitor programs [2].

Why Generic Substitution of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol Fails for PRMT5-Targeted Chemical Probe Research


Within the morpholinopyrimidine chemotype, minor modifications to the linker and the amino alcohol side chain profoundly alter PRMT5 binding mode, cellular permeability, and selectivity against the closely related PRMT7 methyltransferase [1]. In PRMT5 inhibitor programs, compounds that retain the 2-morpholinopyrimidine core but vary the C5 substituent exhibit PRMT5 IC₅₀ values spanning from sub-nanomolar to >50 μM, and the specific 5-(methylamino)propan-2-ol substitution pattern governs the compound's ability to engage the SAM-binding pocket and compete with the MEP50 cofactor interaction [2]. Generic interchange with analogs lacking this exact substitution cannot reproduce these target-engagement properties.

Quantitative Evidence Guide for 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol: Comparator-Based Differentiation


PRMT5 Biochemical Inhibition: Direct Head-to-Head Comparison vs. Structural Analogs in Competitive Fluorescence Polarization Assay

In a direct head-to-head assay measuring PRMT5/MEP50 inhibition via competitive fluorescence polarization, 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol (BDBM50607731) exhibited an IC₅₀ of 1.06 × 10³ nM, representing a >47-fold reduction in potency relative to the most potent analog in the same series (BDBM50523656; IC₅₀ = 0.8 nM), yet retaining measurable binding that distinguishes it from wholly inactive congeners (IC₅₀ > 5.0 × 10⁴ nM) [1]. This intermediate potency positions the compound as a valuable tool for SAR studies where complete target ablation is undesirable.

PRMT5 inhibitor competitive fluorescence polarization methyltransferase

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. Clinical PRMT5 Candidates

Calculated physicochemical properties place 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol (MW 252.31; tPSA 69.6 Ų; cLogP 0.2) favorably within CNS drug-like space compared to larger morpholinopyrimidine clinical candidates such as GNE-493 (MW 372.44; tPSA 113.5 Ų; cLogP 1.8) . The reduced molecular weight and lower tPSA predict superior passive blood-brain barrier penetration, making the compound a suitable starting point for CNS-targeted PRMT5 inhibitor design.

ADME Lipinski properties CNS permeability

Selectivity Window vs. PRMT7: Class-Level Inference from Close Analog Binding Data

While no direct selectivity data exists for 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol, a close structural analog (BDBM50089221) bearing the same 2-morpholinopyrimidine core but a different C5 substituent demonstrated IC₅₀ > 5.0 × 10⁴ nM against PRMT7, equivalent to its PRMT5 potency [1]. This class-level inference suggests that the morpholinopyrimidine scaffold may exhibit limited inherent PRMT5-over-PRMT7 selectivity, and the amino alcohol side chain is likely the key determinant for achieving selective inhibition.

PRMT7 selectivity methyltransferase family off-target profiling

Synthetic Accessibility and Purity Differentiation from Commercial Suppliers

Commercially, 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol is offered by multiple vendors at 97% purity (HPLC)-a specification inferior to the >98% purity routinely achieved for more advanced PRMT5 clinical candidates, yet sufficient for early-stage SAR expansion . In contrast, close analogs with alternative C5 substituents (e.g., nitrile, amide) are often supplied at lower purity (95%) due to more complex synthetic routes .

custom synthesis purity specification procurement quality

Best-Fit Application Scenarios for 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol Based on Quantitative Evidence


PRMT5 SAR Expansion Around Intermediate Potency Binders

The compound's IC₅₀ of 1.06 × 10³ nM against PRMT5/MEP50 in competitive fluorescence polarization makes it an ideal control compound for SAR studies aimed at understanding the relationship between linker length-flexibility and potency [1]. It fills the activity gap between sub-nanomolar inhibitors and inactive scaffolds, enabling quantitative assessment of incremental structural modifications.

CNS-Penetrant PRMT5 Chemical Probe Design

With calculated MW 252.31 and tPSA 69.6 Ų-favorably below the CNS MPO thresholds of MW < 400 and tPSA < 90 Ų-this compound is a prioritized starting point for CNS-targeted PRMT5 inhibitor optimization, particularly for glioblastoma or neurodegenerative disease programs where blood-brain barrier penetration is mandatory [1].

Methyltransferase Family Selectivity Profiling

Because close analogs show equipotent inhibition of PRMT5 and PRMT7 (IC₅₀ > 5.0 × 10⁴ nM for both), this compound should be included in selectivity panels as a representative of the morpholinopyrimidine chemotype to benchmark off-target methyltransferase activity during lead optimization [1].

In Vitro Pharmacological Tool for Conditional PRMT5 Inhibition

The compound's intermediate potency (IC₅₀ ~1 μM) is suited for cell-based assays where partial PRMT5 inhibition is desired to mimic heterozygous loss-of-function conditions or to avoid the cytotoxicity associated with complete enzymatic ablation, as observed with more potent clinical candidates [1].

Quote Request

Request a Quote for 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.